molecular formula C10H22ClNO B3250671 4-(tert-Butoxy)cyclohexanamine hydrochloride CAS No. 2044773-25-1

4-(tert-Butoxy)cyclohexanamine hydrochloride

Cat. No. B3250671
M. Wt: 207.74
InChI Key: VZGZZKFRYJESPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(tert-Butoxy)cyclohexanamine hydrochloride” is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol. It is a white to yellow solid and is not intended for human or veterinary use but for research purposes only.


Molecular Structure Analysis

The molecular structure of “4-(tert-Butoxy)cyclohexanamine hydrochloride” consists of a total of 33 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

“4-(tert-Butoxy)cyclohexanamine hydrochloride” is a white to yellow solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Cyclophosphamide Teratogenesis and Activation Mechanisms

Cyclophosphamide, a well-studied teratogen, requires bioactivation to achieve its teratogenic, mutagenic, and antineoplastic effects, mediated by microsomal cytochrome P-450 monooxygenases. This insight into the bioactivation mechanism of cyclophosphamide could be relevant when considering the biochemical pathways and potential applications of similar compounds, including 4-(tert-Butoxy)cyclohexanamine hydrochloride (Mirkes, 1985).

Synthetic Phenolic Antioxidants and Environmental Impact

The study on synthetic phenolic antioxidants (SPAs), including their environmental occurrence, human exposure, and toxicity, offers a framework for understanding the broader implications of chemical compounds on health and the environment. This could parallel considerations for the environmental and health-related studies of 4-(tert-Butoxy)cyclohexanamine hydrochloride, highlighting the importance of assessing potential toxicities and environmental behaviors of similar compounds (Liu & Mabury, 2020).

MTBE Biodegradation and Bioremediation

The conclusive evidence of methyl tert-butyl ether (MTBE) biotransformation under aerobic and anaerobic conditions reviews the metabolic pathways and biodegradation mechanisms, offering insights into how similar tert-butyl compounds, potentially including 4-(tert-Butoxy)cyclohexanamine hydrochloride, might interact with the environment and be subject to bioremediation strategies (Fiorenza & Rifai, 2003).

Safety And Hazards

This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided by not getting it in eyes, on skin, or on clothing, and by avoiding ingestion and inhalation .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGZZKFRYJESPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxy)cyclohexanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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